molecular formula C8H8BrNO3 B2409685 3-Amino-5-bromo-4-methoxybenzoic acid CAS No. 954818-70-3

3-Amino-5-bromo-4-methoxybenzoic acid

Cat. No.: B2409685
CAS No.: 954818-70-3
M. Wt: 246.06
InChI Key: RSTUHZJDZANQID-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-methoxybenzoic acid is an organic compound characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a methoxy group (-OCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-amino-4-methoxybenzoic acid. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature and pH.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromo-4-methoxybenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

  • Reduction: The nitro group can be reduced to an amine group (-NH2).

  • Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: 3-Amino-5-bromo-4-nitrobenzoic acid.

  • Reduction: 3-Amino-5-bromo-4-aminobenzoic acid.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-5-bromo-4-methoxybenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a precursor for the development of pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-4-methoxybenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-4-methoxybenzoic acid: Lacks the bromo group.

  • 3-Amino-5-bromobenzoic acid: Lacks the methoxy group.

  • 3-Amino-4-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness: 3-Amino-5-bromo-4-methoxybenzoic acid is unique due to the combination of its amino, bromo, and methoxy groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-amino-5-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUHZJDZANQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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